

SM111 vs. Next-Generation HIV Inhibitors: A Comparative Performance Analysis

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Compound of Interest		
Compound Name:	SM111	
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The landscape of HIV-1 therapeutics is continually evolving, with novel mechanisms of action offering new hope for treatment-experienced patients and long-acting prevention strategies. This guide provides a head-to-head comparison of **SM111**, an acylguanidine-based viral maturation inhibitor, against a new wave of next-generation HIV inhibitors: lenacapavir (capsid inhibitor), fostemsavir (attachment inhibitor), and pirmitegravir (allosteric integrase inhibitor). We present key performance data, detailed experimental methodologies, and visual representations of their mechanisms and the benchmarking workflow to support informed research and development decisions.

Performance Data Summary

The following table summarizes the in vitro efficacy (EC50), cytotoxicity (CC50), and resulting selectivity index (SI) for **SM111** and the selected next-generation HIV inhibitors. Lower EC50 values indicate higher potency, while higher CC50 values suggest lower toxicity to host cells. The selectivity index (CC50/EC50) is a critical measure of a drug's therapeutic window.

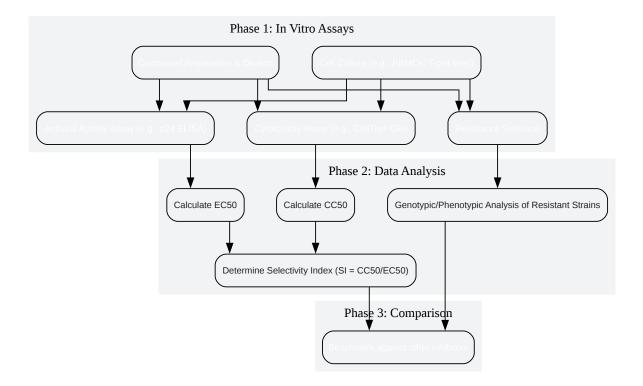


Compound	Class	Mechanism of Action	EC50	CC50	Selectivity Index (SI)
SM111	Acylguanidin e	Inhibits HIV-1 particle release and impairs virion infectivity.[1]	~44 µM (in CEM-GXR cells)[1]	96 - 112 μM (in PBMCs) [1]	~2.2 - 2.5
Lenacapavir (GS-6207)	Capsid Inhibitor	Multi-stage inhibitor of the HIV-1 capsid, affecting nuclear import, uncoating, and assembly.[2]	12 - 314 pM (in PBMCs and various cell lines)[2]	> 50 μM[2]	>10^6[2]
Temsavir (active form of Fostemsavir)	Attachment Inhibitor	Binds to the gp120 subunit of the HIV-1 envelope, preventing attachment to host CD4+ T-cells.[3][4]	< 10 nM[3]	100 - >200 μM[5]	33 - 1600 (cell type dependent)[5]
Pirmitegravir (STP0404)	Allosteric Integrase Inhibitor (ALLINI)	Targets a non-catalytic site of the HIV-1 integrase, disrupting its normal function.[6]	0.41 nM (in PBMCs)[6][7]	> 10 μM[6]	> 24,000[6]



Experimental Workflow and Signaling Pathways

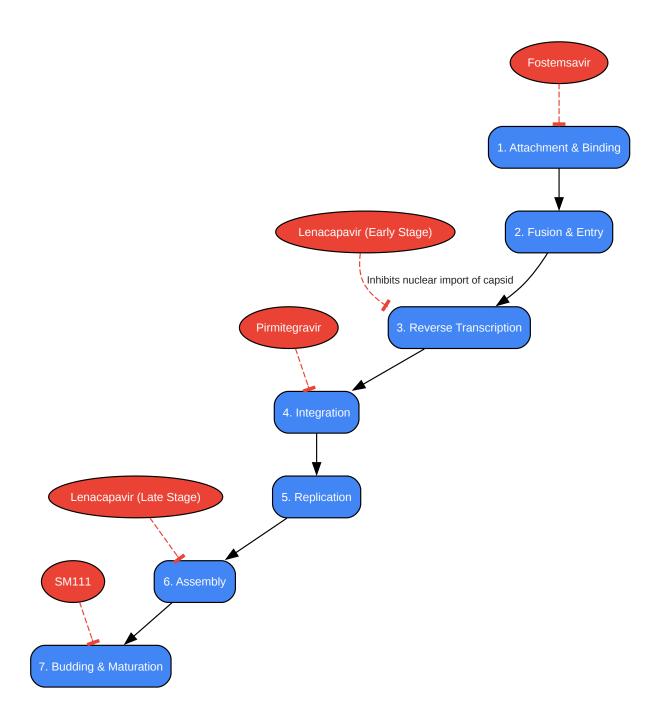
To provide a clearer understanding of the benchmarking process and the biological context of these inhibitors, the following diagrams illustrate a typical experimental workflow and the HIV-1 lifecycle with points of inhibition.



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A typical experimental workflow for benchmarking HIV inhibitors.





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